Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate
Overview
Description
Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate is a synthetic colouring agent that belongs to the class of monoazo pyrazolone dyes . It is also known as Tartrazine .
Synthesis Analysis
Tartrazine is manufactured by coupling diazotized 4-aminobenzenesulfonic acid with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or with the methyl ester, the ethyl ester, or a salt of this carboxylic acid . It may also be manufactured by condensing phenylhydrazine-4-sulfonic acid with dioxosuccinic acid or oxalacetic acid derivatives .Molecular Structure Analysis
The dye consists of trisodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylate and subsidiary colouring matters together with sodium chloride and/or sodium sulfate as the principal uncoloured components . The molecular formula is C16H9N4Na3O9S2 .Physical And Chemical Properties Analysis
Tartrazine is a light orange powder or granules that is freely soluble in water and sparingly soluble in ethanol . The maximum wavelength is approximately 427 nm .Scientific Research Applications
Heterocyclic Chemistry Applications
Research in heterocyclic chemistry has explored the use of sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, studies have demonstrated its utility in the preparation of pyrazole fused sulfones, which upon heating, undergo extrusion of sulfur dioxide, forming heterocyclic o-quinodimethanes that can be trapped with dienophiles to create novel structures (Chaloner et al., 1992).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate has been applied in reactions utilizing sodium dodecyl benzene sulfonate as a catalyst. This approach facilitates the synthesis of bis(pyrazolones) under mild conditions in water, showcasing an environmentally friendly methodology for constructing complex molecules with high efficiency and selectivity (Zheng et al., 2018).
Material Science
In material science, sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate plays a role in the synthesis and characterization of poly(ether sulfone)s and related polymers. These materials have potential applications in various fields, including filtration, membranes, and advanced composite materials, due to their chemical stability and mechanical properties. Research has focused on novel routes to carboxylated poly(ether sulfone)s, highlighting the compound's contribution to the development of new materials (Weisse et al., 2001).
Biochemical Research
In biochemical research, derivatives of sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate have been studied for their potential biological activities, including their role as inhibitors of carbonic anhydrase. Such studies are crucial for the development of new therapeutic agents, especially in the treatment of conditions like glaucoma. The synthesis and characterization of novel pyrazole derivatives containing an aryl sulfonate moiety have shown significant promise in this area, with some compounds exhibiting excellent biocidal properties (Kendre et al., 2013).
Safety And Hazards
properties
IUPAC Name |
sodium;5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6S.Na/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18;/h1-4H,5H2,(H,14,15)(H,16,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVXGVBBXSOYNO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044684 | |
Record name | Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate | |
CAS RN |
52126-51-9 | |
Record name | Pyrazolone T monosodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052126519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen 4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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